3-Chloro-5-methyl-4-hydroxybenzonitrile

Drug Discovery Computational Chemistry ADME Prediction

3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS 173900-45-3) features a distinctive 3-chloro-4-hydroxy-5-methyl substitution pattern with predictable lipophilicity (LogP 2.64) and validated E. faecalis biofilm inhibition (IC50 125 µM). Unlike generic benzonitrile derivatives, its defined substitution and documented bioactivity enable confident SAR exploration. With hydroxyl, nitrile, and chlorine handles, it serves as a versatile building block for cross-coupling and pharmaceutical intermediate synthesis. Vendor-lot purity variability (95–98%) and unspecified impurity profiles can compromise catalytic reactions—partner with qualified, analytically characterized supply chains to ensure research reproducibility.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 173900-45-3
Cat. No. B068557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methyl-4-hydroxybenzonitrile
CAS173900-45-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Cl)C#N
InChIInChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
InChIKeyLCZDCHYPSLUZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methyl-4-hydroxybenzonitrile: Verified Properties and Procurement Data for CAS 173900-45-3


3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS 173900-45-3), also known as 3-chloro-4-hydroxy-5-methylbenzonitrile, is a tri-substituted aromatic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol [1]. Its unique substitution pattern—a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position on the benzonitrile ring—differentiates it from other building blocks. The compound is a solid at room temperature, with a predicted boiling point of 287.9°C at 760 mmHg and a predicted density of 1.34 g/cm³ [2]. It is commercially available from multiple vendors, typically in purities ranging from 95% to 98%, with 96% and 97% being common standards .

Why Generic 3-Chloro-5-methyl-4-hydroxybenzonitrile Substitution is Not Advisable for Sensitive Applications


In the absence of vendor-specific analytical data, substituting one source of 3-Chloro-5-methyl-4-hydroxybenzonitrile for another is not a low-risk decision. While the CAS number (173900-45-3) defines the molecular structure, it does not guarantee consistent performance in research or industrial applications. Vendor-reported purity varies from 95% to 98% , and the nature and concentration of the 2-5% impurities are often unknown. These impurities, which may include positional isomers, unreacted starting materials like 2-chloro-6-methylphenol, or other chlorinated byproducts , can interfere with downstream reactions, especially in catalytic processes, impede crystallization, or introduce confounding bioactivity in sensitive assays. A change in supplier without a thorough re-qualification introduces a significant and unnecessary source of variability.

Quantitative Differentiation Guide for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS 173900-45-3)


Computational Evidence Suggests a Distinct Pharmacokinetic Profile for 3-Chloro-5-methyl-4-hydroxybenzonitrile

Compared to the unsubstituted parent compound, 4-hydroxybenzonitrile, 3-chloro-5-methyl-4-hydroxybenzonitrile is predicted to have significantly higher lipophilicity and a distinct pH-dependent distribution coefficient. The addition of chlorine and methyl groups is a common medicinal chemistry strategy to modulate drug-like properties [1][2].

Drug Discovery Computational Chemistry ADME Prediction

Quantitative Antimicrobial Activity of 3-Chloro-5-methyl-4-hydroxybenzonitrile Against Enterococcus faecalis Biofilm

A study assessing the antimicrobial activity of this compound against *Enterococcus faecalis* biofilm formation reported a measurable, albeit moderate, inhibitory effect. This provides one of the few empirical data points available for this specific compound [1].

Antimicrobial Research Biofilm Infectious Disease

Predicted Physicochemical Differentiation: 3-Chloro-5-methyl-4-hydroxybenzonitrile vs. 3-Bromo-4-hydroxy-5-methylbenzonitrile

The chlorine atom in 3-chloro-5-methyl-4-hydroxybenzonitrile imparts distinct electronic and steric properties compared to its brominated analog. The smaller size and different electronegativity of chlorine versus bromine are expected to influence molecular interactions, such as halogen bonding and hydrophobic packing, in a target binding site [1].

Medicinal Chemistry SAR Halogen Bonding

Commercial Purity as a Differentiator: A Procurement-Focused Comparison of 3-Chloro-5-methyl-4-hydroxybenzonitrile

A direct comparison of vendor offerings reveals that the baseline purity for this compound is not uniform. The commercially available purity ranges from 95% to 98%, with corresponding differences in price and, critically, the availability of batch-specific analytical data to verify the purity claim .

Procurement Quality Control Chemical Synthesis

Optimal Applications for 3-Chloro-5-methyl-4-hydroxybenzonitrile in Research and Industry


Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound's unique 3-chloro-5-methyl-4-hydroxy substitution pattern makes it a valuable scaffold for SAR studies. As supported by evidence of its predicted distinct lipophilicity (LogP = 2.64) [1] and its differing halogen properties compared to a bromo-analog [2], researchers can systematically explore how modifications to this core impact biological activity. This is particularly relevant for programs targeting enzymes or receptors where halogen bonding or hydrophobic interactions are critical.

Antimicrobial and Anti-Biofilm Research

The quantifiable, albeit moderate, activity against *E. faecalis* biofilm formation (IC50 = 125 µM) [1] validates the use of 3-Chloro-5-methyl-4-hydroxybenzonitrile as a starting point for antimicrobial research. It can be used as a lead-like molecule for further optimization, or as a probe compound to study the mechanisms of biofilm inhibition. This specific activity provides a concrete rationale for its selection over other benzonitrile derivatives that lack any documented bioactivity.

Synthesis of Complex Organic Molecules and Advanced Intermediates

With multiple functional groups (hydroxyl, nitrile, chlorine), this compound is a versatile building block for organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The availability of the compound in various purities (95-98%) [1][2] allows a researcher or process chemist to select a grade that balances cost and performance based on the sensitivity of the intended downstream reactions, such as palladium-catalyzed cross-couplings.

Computational Chemistry and ADME Prediction Modeling

The compound's predicted physicochemical properties (LogP, LogD, PSA) [1] provide a well-defined data point for validating and refining computational models for ADME (absorption, distribution, metabolism, and excretion) prediction. Its deviation from the parent 4-hydroxybenzonitrile (ΔLogP = +1.04) [2] makes it a useful test case for algorithms designed to predict the effect of chlorine and methyl substitutions on lipophilicity.

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